
2-Methyl-1-phenylpropane-D14
Overview
Description
2-Methyl-1-phenylpropane-D14, also known as isobutylbenzene-D14, is an isotopically labeled compound with the molecular formula C10D14. It is a deuterated form of 2-Methyl-1-phenylpropane, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled reference material .
Mechanism of Action
Target of Action
2-Methyl-1-phenylpropane-D14, also known as Isobutylbenzene-D14, is a deuterated version of 2-Methyl-1-phenylpropane It is known to be used as a reagent in the synthesis of quinoline-substituted furanone derivatives .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Analysis
Cellular Effects
2-Methyl-1-phenylpropane-D14 influences various cellular processes by serving as a tracer in metabolic studies. It helps in understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling enables researchers to monitor its distribution and effects on different cell types, providing insights into how it affects cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors in long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended analysis of its effects on cellular functions in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be used effectively as a tracer without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s stable isotope labeling allows for precise tracking of its metabolic flux and the levels of metabolites it influences. This information is crucial for understanding its role in biochemical processes and its impact on metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its stable isotope labeling facilitates the study of its localization and accumulation in different cellular compartments. This information is vital for understanding how the compound is processed and utilized within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization helps in determining its activity and function within cells. The compound’s stable isotope labeling provides detailed insights into its subcellular distribution and its effects on cellular functions .
Preparation Methods
The synthesis of 2-Methyl-1-phenylpropane-D14 involves the deuteration of 2-Methyl-1-phenylpropane. This process typically includes the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst .
Chemical Reactions Analysis
2-Methyl-1-phenylpropane-D14 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Aromatic Substitution: Electrophilic aromatic substitution reactions where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.
Halogenation: Chlorination or bromination in the presence of a halogen and a suitable catalyst.
Nitration: Using a mixture of nitric and sulfuric acids as the nitrating agent.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the benzene ring using concentrated sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Addition of acyl or alkyl groups to the benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride
Scientific Research Applications
Synthesis Applications
2-Methyl-1-phenylpropane-D14 is primarily utilized in the synthesis of various organic compounds due to its unique isotopic labeling. The deuterium atoms provide advantages in NMR spectroscopy, allowing for enhanced resolution and the ability to trace metabolic pathways.
Key Synthesis Uses :
- Tracer Studies : Its deuterated nature makes it ideal for tracing reactions in metabolic studies, providing insights into the pathways of drug metabolism and biological processes.
- Isotope Labeling : Used in the synthesis of labeled compounds for pharmacokinetic studies, aiding in understanding the distribution and metabolism of drugs within biological systems.
Analytical Applications
The compound is extensively used in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Techniques :
- Mass Spectrometry : The presence of deuterium allows for the differentiation between isotopes during mass spectrometric analysis, enhancing the specificity and sensitivity of detection methods.
- Nuclear Magnetic Resonance (NMR) : Deuterium NMR can provide detailed information about molecular dynamics and interactions without interference from hydrogen signals.
Case Study 1: Metabolic Pathway Tracing
A study conducted on the metabolic pathways of certain pharmaceuticals utilized this compound as a tracer to monitor the conversion rates and pathways in human liver microsomes. The findings indicated that deuterated compounds could significantly improve the accuracy of metabolic profiling compared to non-labeled counterparts.
Case Study 2: Synthesis of Chiral Compounds
Research involving the asymmetric synthesis of chiral alcohols highlighted the use of this compound as a precursor. The study demonstrated how deuterated starting materials could influence reaction selectivity and yield, providing a pathway for more efficient synthesis in pharmaceutical applications.
Comparison with Similar Compounds
2-Methyl-1-phenylpropane-D14 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-Methyl-1-phenylpropane. Similar compounds include:
Isobutylbenzene: The non-deuterated form of 2-Methyl-1-phenylpropane.
Deuterated Benzene Derivatives: Other benzene derivatives labeled with deuterium, such as deuterated toluene and deuterated xylene
This compound’s uniqueness lies in its application as a stable isotope-labeled reference material, making it invaluable in various scientific research fields.
Biological Activity
Overview
2-Methyl-1-phenylpropane-D14, also known as isobutylbenzene-D14, is a deuterated compound primarily utilized in scientific research. Its molecular formula is C10D14, where hydrogen atoms are replaced with deuterium. This isotopic labeling allows for enhanced tracking of biological processes and metabolic pathways in various studies.
Target of Action
The compound acts at the benzylic position, which is the carbon atom adjacent to the aromatic ring. This positioning allows it to undergo several biochemical reactions, influencing cellular processes significantly.
Mode of Action
This compound serves as a tracer in metabolic studies, aiding researchers in understanding cell signaling pathways, gene expression, and cellular metabolism. Its stable isotope labeling enables precise monitoring of its distribution and effects on different cell types, providing insights into how it affects cellular functions.
Influence on Cellular Processes
The compound has been shown to influence various cellular processes by acting as a tracer. It can help elucidate mechanisms involved in metabolic flux and the levels of metabolites it influences. This information is crucial for understanding its role in biochemical processes and its impact on metabolic pathways.
Temporal Effects
In laboratory settings, the effects of this compound can vary over time. Stability and degradation are key factors in long-term studies. Researchers have observed that under specific conditions, the compound remains stable, allowing for extended analysis of its effects on cellular functions both in vitro and in vivo.
Dosage Effects
Research indicates that the effects of this compound vary with dosage levels in animal models. At lower doses, it can be effectively used as a tracer without adverse effects. However, higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings.
Metabolic Pathways
The compound interacts with various enzymes and cofactors essential for its metabolism. Its stable isotope labeling allows for precise tracking of metabolic fluxes. Understanding these pathways is critical for elucidating the compound's biochemical roles and interactions within biological systems.
Transport and Distribution
Within biological systems, this compound is transported through interactions with transporters and binding proteins. The stable isotope labeling facilitates studying its localization and accumulation in different cellular compartments, which is vital for understanding how the compound is processed within cells.
Subcellular Localization
The localization of this compound within cells is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its subcellular distribution provides insights into its activity and function within cells.
Applications in Scientific Research
This compound is widely used across various fields due to its stable isotope labeling:
- Chemistry : Acts as a reference standard for chemical identification.
- Biology : Employed in metabolic studies to trace biochemical pathways.
- Medicine : Utilized in the synthesis of pharmaceutical compounds and diagnostic imaging.
- Industry : Applied in environmental testing and production of stable isotope-labeled compounds .
Case Studies
Several studies have highlighted the utility of this compound:
- Metabolic Tracking : A study utilized this compound to trace metabolic pathways in cancer cell lines, demonstrating its effectiveness as a tracer for understanding tumor metabolism.
- Drug Development : In pharmaceutical research, it has been used to analyze drug metabolism and pharmacokinetics by tracing how drugs interact with biological systems over time.
- Environmental Studies : The compound has been applied to track pollutants in environmental samples, showcasing its versatility beyond biological applications.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHSQYYJYAXGZ-QUMROUDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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